molecular formula C13H9BrN2 B13931314 5-Bromo-3-(phenylethynyl)pyridin-2-amine

5-Bromo-3-(phenylethynyl)pyridin-2-amine

Cat. No.: B13931314
M. Wt: 273.13 g/mol
InChI Key: PGXQOWSVIDMNLS-UHFFFAOYSA-N
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Description

5-Bromo-3-(phenylethynyl)pyridin-2-amine is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a bromine atom and a phenylethynyl group on a 2-aminopyridine scaffold, making it a versatile synthon for constructing complex molecules via cross-coupling reactions . Its primary research application is in the investigation of metabotropic glutamate receptor 5 (mGlu5) activity . The phenylethynyl-pyridine core is a recognized pharmacophore for allosteric modulators of the mGlu5 receptor, which is a therapeutic target for several neurological and psychiatric disorders, including anxiety, depression, and schizophrenia . The bromine substituent allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and develop novel negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(2-phenylethynyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-8-11(13(15)16-9-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQOWSVIDMNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Phenylethynyl Pyridin 2 Amine and Advanced Intermediates

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-bromo-3-(phenylethynyl)pyridin-2-amine identifies the carbon-carbon triple bond as a prime point for disconnection. This bond can be readily formed via a Sonogashira cross-coupling reaction. This disconnection reveals two key synthons: a halogenated 2-aminopyridine (B139424) derivative and phenylacetylene (B144264).

Specifically, the target molecule can be disconnected at the alkynyl-pyridine bond, leading to phenylacetylene and a 5-bromo-3-halo-pyridin-2-amine intermediate. For an efficient Sonogashira reaction, an iodo-substituted precursor is generally preferred over a bromo-substituted one at the coupling position due to its higher reactivity. Therefore, the key intermediate is identified as 2-amino-5-bromo-3-iodopyridine (B1270907).

Further deconstruction of this intermediate involves the sequential introduction of the halogen atoms onto the 2-aminopyridine core. This points to a synthetic strategy that begins with the regioselective bromination of 2-aminopyridine, followed by a regioselective iodination to install the necessary functionalities for the subsequent cross-coupling reaction.

Precursor Synthesis via Regioselective Halogenation Reactions

The successful synthesis of this compound hinges on the controlled, regioselective halogenation of the 2-aminopyridine scaffold to produce the crucial 2-amino-5-bromo-3-iodopyridine intermediate.

Bromination of Aminopyridines (e.g., using N-Bromosuccinimide)

The initial step in the synthesis of the key intermediate is the bromination of 2-aminopyridine. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its milder nature and higher selectivity compared to liquid bromine. The reaction is typically carried out in a suitable solvent such as acetone (B3395972). ijssst.info

The amino group in 2-aminopyridine is an activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The bromination of 2-aminopyridine with NBS preferentially occurs at the 5-position, yielding 2-amino-5-bromopyridine (B118841) as the major product. ijssst.info One study achieved a yield of 95.0% for this reaction by the dropwise addition of NBS to a solution of 2-aminopyridine in acetone at 10 °C. ijssst.info

Table 1: Bromination of 2-Aminopyridine with NBS
ReactantReagentSolventTemperatureProductYieldReference
2-AminopyridineNBSAcetone10 °C2-Amino-5-bromopyridine95.0% ijssst.info

Iodination of Halogenated Aminopyridines (e.g., using I2/KIO3)

Following the synthesis of 2-amino-5-bromopyridine, the next critical step is the regioselective iodination at the 3-position to furnish 2-amino-5-bromo-3-iodopyridine. A common method for this transformation involves the use of a mixture of iodine (I₂) and an oxidizing agent, such as potassium iodate (B108269) (KIO₃), in an acidic medium like sulfuric acid. ijssst.info

In a reported procedure, 2-amino-5-bromopyridine is dissolved in sulfuric acid, and then treated with potassium iodate and iodine. The reaction mixture is heated to facilitate the iodination. This method has been shown to provide the desired 2-amino-5-bromo-3-iodopyridine in good yields. For instance, a yield of 73.7% was achieved when the reaction was conducted at 100 °C. ijssst.info Another source describes a similar process where 2-amino-5-bromopyridine is dissolved in a mixture of acetic acid and water with sulfuric acid, followed by the addition of an acid hydrate (B1144303) and iodine at 80°C, resulting in a 76% yield of 2-amino-5-bromo-3-iodopyridine. guidechem.com

Table 2: Iodination of 2-Amino-5-bromopyridine
ReactantReagentsSolvent/MediumTemperatureProductYieldReference
2-Amino-5-bromopyridineKIO₃, KI2 mol/L H₂SO₄100 °C2-Amino-5-bromo-3-iodopyridine73.7% ijssst.info
2-Amino-5-bromopyridineAcid hydrate, I₂Acetic acid, Water, H₂SO₄80 °C2-Amino-5-bromo-3-iodopyridine76% guidechem.com

Control of Regioselectivity in Polyhalogenation Processes

During the bromination of 2-aminopyridine, a potential side reaction is the formation of the dibrominated product, 2-amino-3,5-dibromopyridine. ijssst.info The formation of this byproduct can be minimized by controlling the reaction conditions, such as the stoichiometry of the brominating agent and the reaction temperature. Using a controlled amount of NBS (a molar ratio of approximately 1:1 with 2-aminopyridine) and maintaining a low temperature helps to favor the desired monobromination at the 5-position. ijssst.info

The subsequent iodination of 2-amino-5-bromopyridine is highly regioselective for the 3-position. The existing amino group at position 2 and the bromo group at position 5 direct the incoming electrophilic iodine to the vacant 3-position. The steric hindrance from the adjacent amino group and the electronic effects of the substituents guide the regiochemical outcome of this reaction.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The final key transformation in the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms the carbon-carbon triple bond by coupling the 2-amino-5-bromo-3-iodopyridine intermediate with phenylacetylene.

Optimization of Catalytic Systems (e.g., Pd(PPh3)4, CuI) and Reaction Parameters

The Sonogashira coupling is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. Copper(I) iodide (CuI) is frequently used as a co-catalyst. The reaction is carried out in the presence of a base, such as an amine (e.g., triethylamine), which also often serves as the solvent or co-solvent. scirp.org

The optimization of reaction conditions is crucial for achieving high yields. Factors such as the choice of catalyst, co-catalyst, base, solvent, and temperature all play a significant role. For the coupling of 2-amino-3-bromopyridines with terminal alkynes, a study found that a catalyst system of Pd(CF₃COO)₂ with PPh₃ as a ligand, and CuI as an additive, in DMF with triethylamine (B128534) as the base at 100°C for 3 hours, provided moderate to excellent yields (72% - 96%). scirp.org While this study focused on 3-bromopyridines, the principles are directly applicable to the more reactive 3-iodopyridine (B74083) substrate. The higher reactivity of the C-I bond compared to the C-Br bond in the Sonogashira coupling allows for selective reaction at the 3-position of 2-amino-5-bromo-3-iodopyridine, leaving the 5-bromo substituent intact.

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines
CatalystLigandCo-catalystBaseSolventTemperatureTimeYield RangeReference
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100 °C3 h72% - 96% scirp.org

By applying these optimized conditions to the coupling of 2-amino-5-bromo-3-iodopyridine with phenylacetylene, the target compound, this compound, can be synthesized efficiently.

Sequential and Double Sonogashira Coupling for Complex Alkyne Introduction

The synthesis of complex alkynylpyridines, such as derivatives of this compound, can be strategically approached using sequential or double Sonogashira coupling reactions on di- or polyhalogenated pyridine (B92270) precursors. The principle behind this methodology hinges on the differential reactivity of halogen substituents on the aromatic ring. The typical order of reactivity for halogens in Sonogashira coupling is I > Br > Cl > F, which allows for regioselective functionalization.

Starting with a precursor like 2-amino-3,5-dibromopyridine, a single, regioselective Sonogashira coupling can be performed. The selectivity between the C3 and C5 positions is influenced by both steric and electronic factors. The C5 position is generally less sterically hindered than the C3 position, which is flanked by the amino group. Furthermore, the electronic nature of the pyridine ring and the position of the amino group modulate the electrophilicity of the carbon-halogen bonds.

A one-pot double Sonogashira cross-coupling reaction can also be employed, where the excellent regioselectivity of the first coupling directs the second coupling to occur at the other terminal position. nih.gov This strategy allows for the introduction of two different alkyne moieties in a controlled manner. For instance, an initial coupling with phenylacetylene at the more reactive position could be followed by the introduction of a second, different alkyne at the remaining halogenated site. The reaction conditions, particularly the choice of palladium catalyst and ligand, can be tuned to control the selectivity. Studies on other polyhalogenated systems have shown that using catalysts with monodentate ligands versus bidentate ligands can switch the preferred site of coupling. rsc.orgelsevierpure.com

This controlled, stepwise introduction of alkynes is crucial for building complex molecular architectures where different functionalities are required at specific positions on the pyridine scaffold.

Substrate Scope and Limitations in Pyridine Functionalization

The Sonogashira cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of alkynylpyridines. The success of the reaction depends significantly on the nature of the pyridine substrate, the terminal alkyne, and the reaction conditions.

Pyridine Substrate: The nature and position of substituents on the pyridine ring are critical. Electron-withdrawing groups can enhance the reactivity of the aryl halide, while electron-donating groups may slow it down. In the case of 2-amino-3-bromopyridines, the amino group is an electron-donating group, which can influence the reactivity of the C-Br bond at the 3-position. The reaction is generally effective for 3-halogen-2-aminopyridines. scirp.org Various substituents on the pyridine ring, such as chloro or methyl groups, are well-tolerated. scirp.org

Alkyne Substrate: The reaction accommodates a wide range of terminal alkynes. Both aromatic and aliphatic alkynes can be coupled successfully. Alkynes bearing various functional groups, such as ethers, silyl (B83357) groups, and other aromatic rings (e.g., thiophene), have been shown to react efficiently with 2-amino-3-bromopyridines, providing the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgresearchgate.net

Limitations: One limitation is the potential for self-coupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and carefully controlling the addition of reagents. nih.gov Steric hindrance can also be a limiting factor. Highly substituted pyridines or bulky terminal alkynes may lead to lower yields or require more forcing reaction conditions. Furthermore, substrates with functional groups that are sensitive to the basic reaction conditions (typically requiring an amine base like triethylamine) may require protection strategies.

The following table summarizes the scope of the Sonogashira coupling with various 2-amino-3-bromopyridines and terminal alkynes, based on reported findings. scirp.orgresearchgate.net

Pyridine SubstrateAlkyne SubstrateProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
2-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine92
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine94
2-Amino-3-bromopyridine4-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
2-Amino-3-bromopyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine91
2-Amino-3-bromopyridine1-Ethynyl-4-(trifluoromethyl)benzene2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine85
2-Amino-3-bromopyridine3-Ethynylthiophene2-Amino-3-(thiophen-3-ylethynyl)pyridine89
2-Amino-3-bromopyridineCyclohexylacetylene2-Amino-3-(cyclohexylethynyl)pyridine72

Alternative Synthetic Pathways and Derivative Formation

Synthesis of 7-Azaindole (B17877) Scaffolds via Acid-Catalyzed Cyclization from 3-Alkynyl-2-aminopyridines

The 3-alkynyl-2-aminopyridine framework, present in this compound, is an excellent precursor for the synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds through intramolecular cyclization. An effective method for this transformation is acid-catalyzed electrophilic cyclization.

This reaction is typically promoted by a mixture of strong acids, with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) being particularly effective. The proposed mechanism involves the protonation of the alkyne, which generates a vinyl cation intermediate. This highly electrophilic species is then attacked by the adjacent C2-amino group, leading to ring closure. Subsequent deprotonation yields the aromatic 7-azaindole ring system. The use of TFAA is thought to facilitate the reaction by acting as a dehydrating agent.

This methodology has been successfully applied to synthesize a variety of 7-azaindoles with substituents at the 2- and 5-positions. For example, cyclization of this compound under these conditions would yield 5-bromo-2-phenyl-7-azaindole.

3-Alkynyl-2-aminopyridine PrecursorAcid Catalyst7-Azaindole Product
This compoundTFA/TFAA5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
5-Chloro-3-(phenylethynyl)pyridin-2-amineTFA/TFAA5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
3-(Phenylethynyl)pyridin-2-amineTFA/TFAA2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Base-Mediated Ring Closure Reactions in Related Systems

In addition to acid-catalyzed methods, the intramolecular cyclization of 3-alkynyl-2-aminopyridines to form 7-azaindoles can also be achieved under basic conditions. This alternative pathway proceeds through a different mechanism, typically involving the deprotonation of the amino group.

Strong bases such as potassium hydride (KH) or potassium tert-butoxide (KOtBu) are often employed for this transformation. The reaction mechanism is believed to involve the formation of an amide anion by deprotonation of the C2-amino group. This nucleophilic anion then attacks the internal alkyne at the C3-position in a 5-endo-dig cyclization, forming a vinyl anion intermediate. Subsequent protonation during workup yields the final 7-azaindole product.

In some cases, the efficiency of the base-mediated cyclization can be enhanced by the addition of a crown ether, such as 18-crown-6, when using potassium bases. The crown ether complexes the potassium cation, increasing the nucleophilicity of the amide anion and facilitating the ring-closing step. This approach has proven to be a practical and high-yielding route to 2-substituted 7-azaindoles, avoiding the harsh conditions of strong acids.

Lewis Acid-Catalyzed (e.g., BF3·OEt2) Alkylation for Fluorene-Appended Derivatives

The 2-amino group of the pyridine ring can serve as a nucleophilic handle for further functionalization, such as alkylation. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can catalyze the Friedel-Crafts type alkylation of the amino group or the pyridine ring itself. This reaction can be used to append bulky and functional moieties, such as fluorene (B118485) derivatives.

While direct alkylation of this compound with a fluorene-based electrophile is not widely documented, analogous reactions provide a strong basis for its feasibility. For instance, BF₃·OEt₂ has been shown to efficiently catalyze the reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and substituted 2-aminobenzamides to construct complex heterocyclic systems. rsc.org The mechanism is proposed to proceed through the formation of an allene (B1206475) carbocation intermediate from the fluorenol, which is then trapped by the nucleophilic amino group.

A plausible pathway for creating a fluorene-appended derivative would involve the reaction of this compound with an electrophilic fluorene species, such as 9-fluorenemethanol, in the presence of BF₃·OEt₂. The Lewis acid would activate the alcohol towards nucleophilic attack by the amino group, leading to the formation of a C-N bond and the desired fluorene-appended aminopyridine derivative. This strategy opens a pathway to novel compounds with potentially interesting photophysical or biological properties conferred by the planar, aromatic fluorene system. researchgate.net

Elucidation of Reaction Mechanisms and Transformative Chemistry

Mechanistic Investigations of Sonogashira Coupling on Halogenated Pyridines

The formation of the target compound's direct precursor, a 2-amino-3-alkynylpyridine, is typically achieved through the Sonogashira cross-coupling reaction. nih.govmdpi.com This reaction creates a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl or vinyl halide (like 2-amino-3-bromopyridine). The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding through two interconnected catalytic cycles. nih.govnih.gov

The Palladium Cycle: The primary catalytic cycle involves the palladium center. nih.gov

Reductive Elimination & Catalyst Regeneration: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the halogenated pyridine (B92270) (R¹-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength dictating the reaction ease (I > Br > Cl). rsc.orgrsc.org

Transmetalation: A copper acetylide species (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This step is often considered the rate-determining step. nih.gov

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the final product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle. rsc.org

The Copper Co-Catalyst Cycle: The copper cycle's main role is to generate the reactive copper acetylide intermediate. rsc.org

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.

Deprotonation: In the presence of a base (commonly an amine like triethylamine), the acidity of the terminal alkyne proton is increased, facilitating its removal. nih.gov This results in the formation of the key copper acetylide nucleophile.

Acetylide Transfer: This species then participates in the transmetalation step of the palladium cycle.

While the exact mechanism can be complex and subject to reaction conditions, this dual-cycle pathway is the generally accepted model for the copper-catalyzed Sonogashira reaction. nih.gov Copper-free versions of the reaction also exist, where the base is thought to play a more direct role in the deprotonation and delivery of the alkyne to the palladium center. nih.govorganic-chemistry.org

Detailed Mechanism of Intramolecular Cyclization to Azaindoles

The 2-amino-3-alkynylpyridine scaffold, as seen in the title compound, is a prime precursor for the synthesis of azaindoles (pyrrolo[2,3-b]pyridines), a class of heterocycles with significant biological activity. nih.govosi.lv This transformation is an intramolecular cyclization involving the nucleophilic 2-amino group and the electrophilic alkyne. The reaction can be promoted under either basic or acidic conditions. nih.gov

Base-Mediated Cyclization: This is a widely used method for azaindole synthesis. nih.gov

Deprotonation: A strong base, such as potassium tert-butoxide (t-BuOK), deprotonates the primary amine at the 2-position, generating a more potent pyridyl anion nucleophile. sapub.org

Nucleophilic Attack: The resulting anion attacks one of the sp-hybridized carbons of the tethered alkyne. This cyclization proceeds via a favorable 5-exo-dig pathway, leading to the formation of a five-membered ring.

Protonation/Tautomerization: The resulting vinyl anion is protonated by a proton source (e.g., the conjugate acid of the base or solvent) to yield the final, aromatic 7-azaindole (B17877) product.

The efficiency of this method can be enhanced by additives like 18-crown-6, which helps to solubilize the potassium base and increase its reactivity. sapub.org

Acid-Catalyzed Cyclization: Alternatively, strong acids can catalyze the cyclization.

Alkyne Activation: A Brønsted acid (e.g., trifluoroacetic acid, TFA) protonates the alkyne, likely at the carbon atom closer to the phenyl group, forming a vinyl cation intermediate. nih.gov This significantly increases the electrophilicity of the alkyne.

Nucleophilic Attack: The lone pair of the neutral 2-amino group attacks the vinyl cation.

Deprotonation/Aromatization: Loss of a proton from the nitrogen atom re-establishes the aromaticity of the newly formed pyrrole (B145914) ring, yielding the azaindole product.

Post-Synthetic Functionalization Strategies

The structure of 5-Bromo-3-(phenylethynyl)pyridin-2-amine, or the azaindole derived from it, offers multiple sites for further chemical modification to build molecular complexity.

The bromine atom at the 5-position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sapub.orgchim.it This reaction allows for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl groups. nih.gov

The reaction typically involves the coupling of the bromopyridine with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative Addition of the Pd(0) catalyst to the C-Br bond of the pyridine or azaindole.

Transmetalation of the aryl group from the boronic acid (activated by the base) to the palladium center.

Reductive Elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.

This strategy is exceptionally robust, tolerating a wide range of functional groups and enabling the synthesis of diverse libraries of substituted pyridines and azaindoles for applications in materials science and medicinal chemistry. sapub.orgnih.gov

Heteroaryl Bromide PartnerBoronic Acid PartnerCatalyst SystemYield (%)Reference
2-Bromopyridine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₄, Na₂CO₃62 sapub.orgchim.it
2-Bromothiophene2-Chloro-5-pyridylboronic acidPd(PPh₃)₄, Na₂CO₃70 sapub.orgchim.it
5-Bromo-2-cyanopyridine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₄, Na₂CO₃75 sapub.orgchim.it
2-Bromothiazole2-Chloro-5-pyridylboronic acidPd(PPh₃)₄, Na₂CO₃66 sapub.orgchim.it

While the phenylethynyl group in the title compound is an internal alkyne, analogous structures bearing a terminal alkyne at the 3-position are ideal substrates for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.org

The mechanism is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.net

A copper(I) acetylide is formed from the terminal alkyne, similar to the Sonogashira reaction.

The organic azide (B81097) coordinates to the copper center.

A stepwise process involving a six-membered copper-containing intermediate leads to the formation of the triazole ring. researchgate.net

Protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper catalyst.

This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it a powerful tool for conjugating the pyridine or azaindole core to other molecules, including biomolecules, polymers, or fluorescent tags.

Alkyne SubstrateAzide SubstrateCatalyst/Ligand SystemConditionsYield (%)Reference
Phenylacetylene (B144264)Benzyl azideCuI / Pyridinyl-triazole ligandRoom Temp, Open Flask>95
1-Ethynyl-4-fluorobenzeneBenzyl azideCuI / (tBuImCH₂pyCH₂NEt₂)Room Temp, Neat>99 researchgate.net
Propargyl alcoholAzido-functionalized peptideCuSO₄ / Sodium AscorbateAqueous BufferHigh
1-OctyneEthyl 2-azidoacetateCuI / Pyridinyl-triazole ligandRoom Temp, Open Flask>95

The versatile alkyne moiety can be transformed into various other heterocyclic systems.

Triazoles: As detailed in the previous section, the most direct conversion of a terminal alkyne analogue into a heterocycle is the CuAAC reaction to form 1,2,3-triazoles.

Quinoxalines: The phenylethynyl group can serve as a precursor to a quinoxaline (B1680401) moiety. A common and robust method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with an α-dicarbonyl compound (a 1,2-diketone). chim.itresearchgate.net The phenylethynyl group can be converted to the required benzil (B1666583) (1,2-diphenylethanedione) precursor via oxidation. Subsequently, the condensation reaction proceeds as follows:

Nucleophilic Attack: One amino group of the diamine attacks one of the carbonyl carbons of the benzil.

Dehydration & Cyclization: An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl, followed by the elimination of two molecules of water.

Aromatization: The resulting dihydropyrazine (B8608421) ring readily aromatizes to form the stable quinoxaline product.

More direct methods involving the reaction of phenylacetylene with o-phenylenediamine (B120857) in the presence of a copper catalyst have also been developed, providing a more atom-economical route to 2-phenylquinoxaline.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 5-Bromo-3-(phenylethynyl)pyridin-2-amine in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide unambiguous evidence for the arrangement of atoms and the connectivity of the pyridine (B92270) ring, the phenylethynyl group, and the bromo and amine substituents.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the pyridine ring, the phenyl group, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenylethynyl substituent, being an electron-withdrawing and magnetically anisotropic group, will significantly influence the positions of the adjacent pyridine proton signals.

The expected signals are as follows:

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.5-6.0 ppm. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature. This signal would disappear upon the addition of D₂O, confirming its identity.

Pyridine Ring Protons: The disubstituted pyridine ring contains two aromatic protons. Due to the substitution pattern, these protons are located at positions 4 and 6. They would appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). They are expected to show coupling to each other, appearing as doublets with a small coupling constant (J), characteristic of meta-coupling in a pyridine ring.

Phenyl Group Protons: The protons of the terminal phenyl ring are expected to appear as a complex multiplet in the aromatic region, likely between δ 7.2 and 7.6 ppm. The protons ortho to the alkynyl group may be shifted slightly downfield compared to the meta and para protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂4.5 - 6.0Broad Singlet (br s)N/A
Pyridine H-47.5 - 8.0Doublet (d)~2-3 (meta-coupling)
Pyridine H-68.0 - 8.5Doublet (d)~2-3 (meta-coupling)
Phenyl Protons (C₆H₅)7.2 - 7.6Multiplet (m)N/A

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 11 distinct carbon signals are expected: 5 for the pyridine ring and 6 for the phenylethynyl moiety (4 unique signals for the phenyl ring due to symmetry, and 2 for the alkyne).

The predicted chemical shift regions are:

Alkynyl Carbons (-C≡C-): These carbons typically resonate in the δ 80-100 ppm range.

Pyridine Ring Carbons: These carbons will appear in the aromatic region. The carbon bearing the bromine (C-5) would be found at a lower field (around δ 105-115 ppm). The carbon attached to the amino group (C-2) would be significantly shielded, appearing far downfield (δ 155-160 ppm). The other pyridine carbons (C-3, C-4, C-6) would appear in the range of δ 110-150 ppm.

Phenyl Ring Carbons: The six carbons of the phenyl ring would produce four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the alkyne (ipso-carbon) being the most deshielded.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2 (-NH₂)155 - 160
Pyridine C-3 (-C≡C-)110 - 120
Pyridine C-4140 - 145
Pyridine C-5 (-Br)105 - 115
Pyridine C-6150 - 155
Alkynyl Carbons (-C≡C-)80 - 100
Phenyl C-ipso120 - 125
Phenyl C-ortho, C-meta, C-para128 - 135

Two-dimensional NMR experiments would be essential to confirm the assignments made from 1D spectra and to establish the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be a cross-peak between the signals for the H-4 and H-6 protons of the pyridine ring, confirming their meta-relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals (C-4 and C-6), and the phenyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations would include:

The pyridine proton H-4 showing correlations to the pyridine carbons C-2, C-5, C-6, and the alkynyl carbon C-3.

The phenyl protons showing correlations to the alkynyl carbons, confirming the attachment of the phenyl ring to the ethynyl (B1212043) linker.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct evidence for the presence of specific functional groups.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. Based on studies of related 2-aminopyridine (B139424) derivatives, specific vibrational modes can be predicted. core.ac.ukresearchgate.netnih.gov

N-H Vibrations: The amino group should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H scissoring (bending) vibration is expected near 1600-1640 cm⁻¹.

C≡C Stretch: A weak to medium intensity band for the alkyne C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹.

Aromatic C-H Stretch: Signals corresponding to the C-H stretching of both the pyridine and phenyl rings would appear above 3000 cm⁻¹.

C=C and C=N Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.

C-N Stretch: The stretching vibration of the C-N bond of the amino group is typically observed in the 1250-1350 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While polar groups like N-H are often stronger in IR, non-polar, symmetric bonds are typically strong in Raman spectra.

C≡C Stretch: The C≡C stretching vibration of the phenylethynyl group, which may be weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum, providing clear evidence for the alkyne functionality.

Pyridine Ring Modes: Symmetric "ring breathing" modes of the pyridine and phenyl rings, often weak in the IR spectrum, typically give rise to strong Raman signals in the 990-1050 cm⁻¹ region.

C-Br Stretch: The C-Br stretch is also observable in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Technique
N-H Asymmetric & Symmetric Stretch-NH₂3300 - 3500FT-IR
Aromatic C-H StretchPyridine, Phenyl3000 - 3100FT-IR, Raman
C≡C StretchAlkyne2100 - 2260Raman (strong), FT-IR (weak)
N-H Scissoring-NH₂1600 - 1640FT-IR
C=C, C=N Ring StretchPyridine, Phenyl1400 - 1600FT-IR, Raman
C-N StretchAr-NH₂1250 - 1350FT-IR
C-Br StretchAr-Br500 - 600FT-IR, Raman

Despite a comprehensive search for scientific literature, no specific research articles detailing the advanced spectroscopic and structural characterization of the chemical compound “this compound” could be located. The search for experimental and calculated data pertaining to its vibrational spectra, ultraviolet-visible (UV-Vis) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (XRD) did not yield any publications focused on this particular molecule.

The requested article structure is heavily reliant on the availability of detailed research findings and data tables for the following sections:

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

Without access to published studies that have synthesized and subsequently analyzed "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided. The generation of data tables and detailed research findings is contingent upon the existence of this primary scientific literature.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified advanced characterization details cannot be generated at this time due to the absence of the necessary source material in the public domain.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. For 5-Bromo-3-(phenylethynyl)pyridin-2-amine, DFT calculations offer significant insights into its three-dimensional structure and electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For aromatic and heterocyclic compounds, DFT calculations provide reliable predictions of HOMO and LUMO energies, helping to elucidate charge transfer interactions within the molecule.

Interactive Data Table: Frontier Molecular Orbital Energies (Predicted)

Orbital Energy (eV)
HOMO Data Not Available
LUMO Data Not Available
HOMO-LUMO Gap Data Not Available

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. These theoretical spectra are invaluable for assigning the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine (B92270) ring, the phenylethynyl group, and the C-Br and C-N bonds. Such analyses have been successfully applied to various bromo-pyridine and aminopyridine derivatives.

Quantum Chemical Descriptors and Reactivity Insights

Beyond molecular structure and orbital energies, quantum chemical calculations can derive a range of descriptors that provide deeper insights into the reactivity and potential applications of a molecule.

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for identifying materials with potential applications in nonlinear optics (NLO). The dipole moment reflects the charge distribution in the molecule, while polarizability and hyperpolarizability describe the linear and nonlinear distortions of the electron cloud in an electric field, respectively. Computational studies on related organic molecules have shown that the presence of electron-donating (amine) and electron-withdrawing (bromo) groups, along with an extended π-conjugated system (phenylethynyl), can enhance NLO properties.

Interactive Data Table: Calculated Nonlinear Optical Properties (Predicted)

Property Value
Dipole Moment (Debye) Data Not Available
Linear Polarizability (a.u.) Data Not Available
First Hyperpolarizability (a.u.) Data Not Available

Global and Local Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Global reactivity descriptors are fundamental in conceptual DFT and offer a quantitative measure of a molecule's reactivity and stability. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For analogous compounds such as derivatives of 2-Amino-3-bromo-5-nitropyridine, quantum chemical calculations have been used to determine these key parameters. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Other calculated descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electronic charge transfer.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment. It is calculated as μ²/2η.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential.

Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy) at Varying Temperatures

Theoretical calculations can predict the thermodynamic properties of a molecule at different temperatures, providing insights into its stability and behavior under various conditions. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

For related compounds like 2-Amino-3-bromo-5-nitropyridine, studies have shown a direct correlation between temperature and thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H). As temperature increases, the molecular vibrational intensities increase, leading to a rise in these thermodynamic functions. Such data is crucial for understanding the thermal stability and reactivity of the compound at different temperatures.

Table 1: Illustrative Thermodynamic Data for a Related Pyridine Derivative at Different Temperatures

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (cal/mol·K)Entropy (cal/mol·K)
1002.515.065.0
2005.525.080.0
298.159.035.095.0
40013.045.0110.0
50018.055.0125.0

Note: The data in this table is representative of a related pyridine derivative and is for illustrative purposes only. Specific values for this compound would require dedicated computational analysis.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For crystalline structures of various pyridine derivatives, Hirshfeld analysis has revealed the prevalence of interactions such as H···H, C···H/H···C, N···H/H···N, and halogen bonds (e.g., Br···H/H···Br). These interactions play a crucial role in the stabilization of the crystal packing.

Role as Intermediates in the Synthesis of Bioactive Compounds

The strategic placement of the amino, bromo, and phenylethynyl functionalities on the pyridine ring allows for a variety of chemical transformations, rendering this compound a valuable starting material for the construction of complex heterocyclic systems with significant therapeutic potential.

Precursors for Azaquinoxalinediones with Potential Therapeutic Applications

While direct literature detailing the synthesis of azaquinoxalinediones from this compound is not extensively available, the general reactivity of 2-amino-3-alkynylpyridine derivatives suggests a plausible pathway. Intramolecular cyclization reactions of such precursors are a known method for the formation of fused heterocyclic systems. It is proposed that under suitable conditions, potentially involving oxidation and subsequent cyclization, the amino and ethynyl (B1212043) groups of the parent compound could react to form the characteristic dione (B5365651) ring of the azaquinoxaline scaffold. This synthetic strategy would offer a novel route to a class of compounds with recognized biological activities, including potential applications as kinase inhibitors and anticancer agents.

Building Blocks for Tyrosine Kinase Inhibitors in Chemotherapy

The development of tyrosine kinase inhibitors (TKIs) is a cornerstone of modern chemotherapy. The 7-azaindole (B17877) scaffold, which can be synthesized from this compound, is recognized as a "privileged" structure in the design of kinase inhibitors. This is due to its ability to act as an effective hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding site of various kinases.

The synthesis of 7-azaindole derivatives from 3-alkynyl-2-aminopyridines is a well-established chemical transformation. An acid-catalyzed intramolecular cyclization of the 2-amino and 3-alkynyl groups leads to the formation of the bicyclic 7-azaindole ring system. The bromo substituent at the 5-position of the resulting 7-azaindole provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to optimize potency and selectivity against specific tyrosine kinase targets.

Scaffolds for 7-Azaindole Derivatives Exhibiting Diverse Biological Profiles (e.g., anti-cancer, antiviral)

The versatility of the 7-azaindole scaffold extends beyond tyrosine kinase inhibition, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer and antiviral properties. The synthesis of these derivatives often begins with precursors such as this compound.

The general synthetic route involves the initial formation of the 7-azaindole core through intramolecular cyclization, as previously described. The resulting 5-bromo-7-azaindole (B68098) is a key intermediate that can be further modified to generate extensive libraries of compounds for biological screening. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed at the 5-position to introduce a wide range of aryl, heteroaryl, or amino substituents. This modular approach allows for the systematic exploration of the structure-activity relationships (SAR) of 7-azaindole derivatives, leading to the identification of compounds with potent and selective biological profiles for various therapeutic applications.

In Silico Analysis of Molecular Interactions

Computational methods, particularly molecular docking simulations, play a crucial role in modern drug discovery by providing insights into the potential binding modes and affinities of small molecules with their protein targets. This in silico analysis is instrumental in prioritizing compounds for synthesis and biological evaluation.

Molecular Docking Simulations for Protein Target Binding Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific protein target. For derivatives of this compound, particularly those based on the 7-azaindole scaffold, these simulations are critical for understanding their interactions with the ATP-binding site of kinases.

The process involves generating a three-dimensional model of the ligand and docking it into the crystal structure of the target protein. The simulation software then calculates the binding energy and identifies the most favorable binding poses. These computational models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the ligand's affinity and selectivity. For example, docking studies of 7-azaindole derivatives have consistently shown the importance of the N-H and pyridine nitrogen of the azaindole ring in forming hydrogen bonds with the hinge region of kinases, a critical interaction for potent inhibition nih.gov.

Interaction Profiling with Specific Kinase Targets (e.g., AAK1, EGFR-TK, ATR Kinase, CSF1R)

The 7-azaindole scaffold, accessible from this compound, has been investigated as a core structure for inhibitors of a range of kinases implicated in various diseases.

AAK1 (AP2-associated protein kinase 1): Derivatives of 7-azaindole have been identified as potent inhibitors of AAK1, a kinase involved in clathrin-mediated endocytosis, which is a pathway exploited by some viruses for entry into host cells. Molecular modeling of these inhibitors has helped to rationalize their structure-activity relationships and guide the design of analogs with improved potency and antiviral activity nih.gov.

EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase): The EGFR signaling pathway is a well-established target in cancer therapy. Molecular docking studies of 7-azaindole-based compounds have been used to predict their binding modes within the EGFR kinase domain. These studies have shown that the 7-azaindole core can effectively mimic the adenine (B156593) portion of ATP, forming key hydrogen bonds with residues such as Met769 in the hinge region researchgate.net. The insights from these simulations have been instrumental in the design of potent and selective EGFR inhibitors.

ATR (Ataxia Telangiectasia and Rad3-related) Kinase: ATR is a key regulator of the DNA damage response, and its inhibition is a promising strategy for cancer treatment. While specific docking studies for direct derivatives of this compound are not widely reported, 7-azaindole-containing molecules have been investigated as ATR inhibitors. The 7-azaindole moiety is expected to interact with the hinge region of the ATR kinase domain, providing a foundation for the development of novel ATR inhibitors depositolegale.it.

CSF1R (Colony-Stimulating Factor 1 Receptor): CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages. Aberrant CSF1R signaling is implicated in various cancers and inflammatory diseases. In silico screening and molecular docking have identified 7-azaindole as a promising fragment for the development of CSF1R inhibitors. These studies have highlighted the potential for the 7-azaindole scaffold to bind to the hinge region of CSF1R, providing a basis for the design of potent and selective inhibitors nih.govresearchgate.net. A 7-azaindole analog, compound P1, was identified through molecular docking to have a strong interaction with CSF1R and subsequently demonstrated significant cytotoxicity against various cancer cell lines nih.gov.

Based on a comprehensive review of available scientific literature, it is not possible to generate a complete and accurate article for "this compound" that strictly adheres to the requested outline.

Sufficient, scientifically verifiable information could not be located for the following mandatory sections, even when expanding the search to include closely related structural analogs:

Exploration of SMAC Mimetics Activity:There is no available data to suggest that this compound has been explored for or possesses activity as a SMAC mimetic.

Generating content for these sections without supporting data would result in speculation and violate the core requirements for scientific accuracy. Therefore, the article cannot be completed as requested.

However, information was found for the remaining sections, primarily based on studies of structurally related 5-bromo-pyrimidine and indole (B1671886) derivatives. For transparency, the available findings for those sections are presented below.

Mechanistic Aspects of Biological Activity and Molecular Interactions

Mechanistic Studies of Observed Biological Activities (Molecular Level)

While direct kinase inhibition studies for 5-Bromo-3-(phenylethynyl)pyridin-2-amine are not extensively detailed, research on structurally similar 5-bromo-pyrimidine and other pyridine-containing derivatives provides significant insight into potential mechanisms and binding modes.

Molecular docking simulations on various pyridine (B92270) and pyrimidine-based compounds consistently show that they can act as ATP-competitive inhibitors. nih.govbohrium.com The core heterocyclic scaffold typically occupies the ATP-binding site within the kinase domain, forming crucial hydrogen bonds with the hinge region residues. For instance, in a study of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as UNC51-like kinase 1 (ULK1) inhibitors, docking analysis revealed the importance of the pyrimidine (B1678525) core in anchoring the molecule within the active site. nih.gov

The binding mode often involves:

Hinge Interaction: The nitrogen atoms of the pyridine or pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide groups of key hinge residues (e.g., Met, Cys, or Glu). mdpi.com

Hydrophobic Pockets: Substituents on the core scaffold, such as the phenyl group in the case of the target compound, extend into adjacent hydrophobic pockets, enhancing binding affinity and contributing to selectivity. mdpi.com

Gatekeeper Residue Interaction: The nature of the substituent at specific positions can influence the interaction with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket and is a key determinant of inhibitor specificity.

These interactions stabilize the inhibitor-kinase complex, blocking the binding of ATP and preventing the phosphotransferase activity of the enzyme, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. nih.gov

Table 1: Summary of Docking Studies on Related Kinase Inhibitors This table is interactive. You can sort and filter the data.

Compound Class Target Kinase Key Interactions Observed
5-Bromo-pyrimidin-2-amine Derivatives nih.gov ULK1 Hydrogen bonding with hinge region
1,3,4-Triarylpyrazoles nih.gov AKT1, EGFR, p38α Interaction at ATP-binding sites
Imidazo[4,5-b]pyridine Derivatives ekb.eg Aurora Kinase A Binding to receptor proteins, interaction with hinge region
Isatin-Pyridine Hybrids researchgate.net Receptor Tyrosine Kinase Interaction with ATP pocket, hydrogen bonds

Apoptosis Induction Pathways (e.g., Caspase-3 Activation)

Derivatives containing the 5-bromo-pyrimidine scaffold have been identified as potent inducers of apoptosis. Studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives demonstrated that these compounds can trigger programmed cell death in non-small cell lung cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many kinase inhibitors.

The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. This process is often characterized by:

Inhibition of Pro-Survival Kinases: The compound first inhibits a key survival kinase (such as ULK1), disrupting signals that promote cell survival and proliferation. nih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): This disruption leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic proteins (e.g., Bcl-2).

Cytochrome c Release: The permeabilized mitochondria release cytochrome c into the cytoplasm.

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which then activates the initiator caspase, Caspase-9.

Executioner Caspase Activation: Caspase-9 subsequently cleaves and activates executioner caspases, most notably Caspase-3. Current time information in Pasuruan, ID.

Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage. Research on related thienopyrimidine compounds has confirmed their ability to activate caspases and induce apoptosis in various cancer cell lines. wikipedia.org

While the target compound is a pyridin-amine, the outline specifically requests information on related indole (B1671886) derivatives. Indole and its derivatives are well-documented for their broad-spectrum biological activities, including antioxidant and antimicrobial effects.

Antioxidant Mechanism: The antioxidant activity of indole derivatives is primarily attributed to their ability to act as hydrogen or electron donors. The nitrogen atom in the indole ring can readily donate a hydrogen atom to scavenge free radicals, thereby neutralizing them. The mechanism involves:

Radical Scavenging: Direct reaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Metal Chelation: Some indole derivatives can chelate transition metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

Antimicrobial Mechanism: Indole derivatives exert their antimicrobial effects through multiple mechanisms, which can vary depending on the specific derivative and the target microorganism. nih.govbohrium.com Key mechanisms include:

Inhibition of Biofilm Formation: Indoles can interfere with the quorum-sensing pathways that bacteria use to coordinate and form biofilms, making them more susceptible to antibiotics and host immune responses.

Cell Membrane Disruption: Certain derivatives can intercalate into the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of essential cellular components and ultimately cell death.

Enzyme Inhibition: They can inhibit essential bacterial enzymes, such as DNA gyrase or FtsZ (a key protein in bacterial cell division), thereby preventing DNA replication and cell proliferation.

Interference with Physiological Processes: Studies have shown that some indole derivatives can interfere with various physiological and metabolic functions within pathogenic bacteria. wikipedia.org

Potential Applications in Functional Materials and Medicinal Chemistry

Development of Advanced Functional Materials

The electronic and photophysical properties inherent in the molecular structure of 5-Bromo-3-(phenylethynyl)pyridin-2-amine make it a candidate for the development of novel organic materials. The interaction between the electron-rich aminopyridine ring and the electron-deficient and polarizable phenylethynyl system is key to these potential applications.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and processing. A key requirement for organic NLO chromophores is a molecular structure that facilitates charge separation and polarization under an intense electric field, often described as a donor-π-acceptor (D-π-A) system.

Compounds with extended π-conjugated systems, such as that in this compound, often exhibit fluorescent properties. The absorption and emission characteristics are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The combination of the aminopyridine and phenylethynyl moieties creates a rigid, planar scaffold that can lead to significant luminescence and potentially high quantum yields. The specific wavelengths of absorption and emission, and whether the compound would be a blue-emitter, depend on the precise electronic structure. Substitutions on the terminal phenyl ring or changes to the pyridine (B92270) core could be used to tune the emission color. While research has been conducted on the fluorescent properties of various substituted aminopyridines, specific photophysical data for this compound are not extensively documented in the current literature.

Chemical Probes and Tools in Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of such tools requires a molecular scaffold that can be systematically modified to achieve high potency and selectivity. The 2-aminopyridine (B139424) scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. nih.gov

This compound serves as a versatile template for creating a library of compounds for screening against biological targets. The core structure possesses key features for molecular interactions: the pyridine nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. The phenylethynyl group provides a rigid linker to explore hydrophobic pockets in protein binding sites, and the bromine atom at the 5-position offers a chemically reactive handle for further functionalization or can participate in halogen bonding. While this compound has the structural requisites of a potential chemical probe, its specific biological targets and utility in research are yet to be determined.

Scaffold Design for Drug Discovery and Development

The 2-aminopyridine core is a cornerstone in the design of therapeutic agents, recognized for its role in molecules targeting a wide array of diseases. nih.govnih.gov The structure of this compound provides a robust framework for hit-to-lead and lead optimization campaigns in drug discovery.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. The scaffold of this compound offers multiple points for diversification to systematically explore the chemical space around the core structure.

A hypothetical SAR exploration could involve modifications at three primary sites:

The Pyridine Core: The amino group could be alkylated or acylated to modulate its hydrogen-bonding capacity and basicity. The bromine atom could be replaced with other halogens (Cl, F) or with small alkyl or cyano groups to probe steric and electronic requirements at that position.

The Phenylethynyl Moiety: The terminal phenyl ring is a prime target for substitution. Adding electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly alter electronic properties, solubility, and interactions with a target protein.

The Acetylenic Linker: While more synthetically challenging, modification of the alkyne linker itself could be explored to alter the rigidity and spacing between the pyridine and phenyl rings.

The following table illustrates a conceptual framework for a preliminary SAR study on this scaffold.

Modification SitePositionExample SubstituentsPotential Impact
Pyridine CoreC5-Position-Cl, -F, -CH3, -CNElectronic effects, halogen bonding, steric interactions
N2-Amine-NH(CH3), -N(CH3)2, -NHC(O)CH3Hydrogen bonding capacity, basicity, cell permeability
Phenyl RingPara (4')-F, -Cl, -OCH3, -CF3Hydrophobicity, electronics, metabolic stability
Meta (3')-F, -Cl, -OCH3, -CF3Conformational effects, target interactions
Ortho (2')-F, -Cl, -OCH3, -CF3Steric hindrance, altered dihedral angle

Should this compound or a derivative emerge as a "hit" from a biological screen, lead optimization would be undertaken to improve its drug-like properties. This process involves refining the molecule to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Strategies would include:

Improving Potency: If initial SAR studies identify a key interaction, such as a hydrogen bond from the amino group, modifications would focus on optimizing that interaction. For instance, altering the geometry with different linkers could improve binding site complementarity.

Enhancing Selectivity: To minimize off-target effects, modifications would be made to exploit differences between the target and anti-target binding sites. For example, substituting the phenyl ring to introduce steric bulk might prevent binding to a smaller, related anti-target.

Future Research Directions and Unresolved Challenges

Development of Environmentally Sustainable Synthetic Methodologies

The current synthetic routes to "5-Bromo-3-(phenylethynyl)pyridin-2-amine" and related compounds often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary challenge and a crucial area for future research is the development of environmentally sustainable, or "green," synthetic methodologies.

Future research in this area should focus on:

Catalytic Systems: Investigating novel and more efficient catalysts for the key C-C bond-forming reactions, such as the Sonogashira coupling between a substituted 2-aminopyridine (B139424) and phenylacetylene (B144264). The use of catalysts with lower environmental impact, such as those based on earth-abundant metals or even metal-free catalytic systems, would be a significant advancement.

Solvent Selection: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions, where possible, would be an ideal goal.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This can be achieved through the exploration of addition reactions and other atom-economical transformations.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or mechanochemistry could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The "this compound" scaffold possesses multiple reactive sites, including the amino group, the bromine atom, the pyridine (B92270) ring, and the phenylethynyl moiety. A significant area for future research is the systematic exploration of the reactivity of these sites to generate a diverse library of derivatives.

Key research avenues include:

Functionalization of the Amino Group: Investigating a wide range of reactions at the 2-amino position, such as acylation, alkylation, and sulfonylation, to introduce new functional groups and modulate the electronic properties of the molecule.

Cross-Coupling Reactions at the Bromo Position: Utilizing the bromine atom as a handle for various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide array of substituents at the 5-position of the pyridine ring.

Modification of the Phenylethynyl Group: Exploring reactions of the alkyne, such as cycloadditions, to construct more complex heterocyclic systems. Additionally, derivatization of the phenyl ring of the phenylethynyl group can be explored to study structure-activity relationships.

Pyridine Ring Functionalization: Investigating methods for further functionalization of the pyridine ring itself, which could lead to novel structural analogues with unique properties.

Integration of Advanced Computational Approaches for Rational Design and Prediction

To accelerate the discovery of derivatives with desired properties, the integration of advanced computational chemistry and molecular modeling techniques is essential. These approaches can provide valuable insights into the structure-property relationships of "this compound" analogues and guide synthetic efforts.

Future computational studies should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict the electronic properties, reactivity, and spectroscopic signatures of the parent compound and its derivatives.

Molecular Docking and Dynamics Simulations: In the context of biological applications, these techniques can be used to predict the binding modes of derivatives with specific biological targets, such as protein kinases or receptors. This can aid in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of derivatives with their observed biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico Screening: Utilizing computational methods to screen large virtual libraries of "this compound" derivatives to identify promising candidates for synthesis and experimental evaluation.

Expanding the Scope of Biological Target Interactions and Phenotypic Screens

While preliminary studies may suggest potential biological activities for compounds with similar structural motifs, a comprehensive understanding of the biological profile of "this compound" and its derivatives is lacking. A major future direction is to broaden the investigation of their interactions with a wider range of biological targets and to perform extensive phenotypic screening.

This research should involve:

Target-Based Screening: Evaluating libraries of derivatives against a diverse panel of biologically relevant targets, including enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Assessing the effects of these compounds in cell-based assays that measure complex cellular responses, such as cell proliferation, apoptosis, and differentiation. This approach can uncover novel biological activities and mechanisms of action that may not be apparent from target-based screening alone.

"Omics" Technologies: Utilizing genomics, proteomics, and metabolomics approaches to elucidate the molecular mechanisms underlying the observed biological effects of active compounds.

Exploration of New Therapeutic Areas: Based on the screening results, investigating the potential of these compounds in various therapeutic areas beyond the initially hypothesized applications.

Rational Design of Derivatives for Enhanced Selectivity and Potency in Specific Applications

A significant challenge in drug discovery and materials science is the development of compounds with high potency and selectivity for their intended target. Future research on "this compound" should focus on the rational design of derivatives with optimized properties for specific applications.

Key strategies for achieving this include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, obtained through X-ray crystallography or cryo-electron microscopy, to design derivatives that form specific and high-affinity interactions with the target's binding site.

Pharmacophore Modeling: Developing pharmacophore models based on the key structural features required for activity and using these models to guide the design of new derivatives with improved potency.

Iterative Design-Synthesis-Testing Cycles: Employing a cyclical process where computational predictions guide the synthesis of new compounds, which are then experimentally tested. The results of these tests are then used to refine the computational models for the next round of design.

Introduction of Conformationally Constrained Analogues: Synthesizing derivatives with reduced conformational flexibility to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromo-3-(phenylethynyl)pyridin-2-amine, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via Sonogashira coupling between 5-bromo-2-aminopyridine derivatives and phenylacetylene. Catalytic systems like Pd(PPh₃)₄ (0.2 mmol) and CuI (0.02 mmol) in a mixed solvent (e.g., THF/Et₃N) under reflux yield ~86% product. Optimizing ligand choice, solvent polarity, and reaction time minimizes side reactions (e.g., homocoupling of alkynes) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Peaks at δ 8.01 (d, J = 2.4 Hz) and δ 7.57 (d, J = 2.4 Hz) confirm aromatic protons, while alkyne carbons appear at ~90–105 ppm .
  • IR : A sharp peak near 2291 cm⁻¹ confirms the C≡C stretch of the ethynyl group .
  • HRMS : Exact mass [M + H]⁺ should match theoretical calculations (e.g., 296.0420 for related brominated pyridines) .

Q. What safety precautions are essential when handling brominated pyridines like this compound?

  • Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from light and oxidizing agents .

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling or dehalogenation) be suppressed during Sonogashira coupling?

  • Answer :

  • Catalyst tuning : Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄ to reduce Pd(0) aggregation.
  • Additives : Add KI (1 equiv) to stabilize Pd intermediates and prevent β-hydride elimination.
  • Solvent control : Anhydrous DMF with degassed Et₃N minimizes oxidative side reactions. Monitor reaction progress via TLC to terminate before byproduct formation .

Q. What strategies resolve discrepancies in reported yields or spectroscopic data across synthetic protocols?

  • Answer : Cross-validate data using orthogonal methods:

  • Purity analysis : Combine HPLC (≥95% purity threshold) with elemental analysis.
  • X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns like N–H···N interactions at 2.50 Å) .
  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to align with literature benchmarks .

Q. How does the electron-withdrawing bromine substituent influence the compound’s reactivity in further functionalization?

  • Answer : The Br atom activates the pyridine ring for electrophilic substitution at the 4-position. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C using Pd(OAc)₂ (5 mol%) and SPhos ligand. Computational studies (DFT) show lowered LUMO energy (-1.8 eV) at the 4-position, favoring nucleophilic attack .

Q. What are the challenges in interpreting HRMS data for halogenated aromatic amines, and how are they addressed?

  • Answer : Isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) complicate mass spectral interpretation. Use high-resolution instruments (Q-TOF) to distinguish isotopic peaks and validate molecular formulas. For this compound, the [M + H]⁺ peak at m/z 273.96 requires a mass accuracy <5 ppm .

Methodological Resources

  • Crystallography : SHELXL refinement (R₁ < 0.05) with hydrogen atoms modeled using riding coordinates (Uiso = 1.2–1.5×Ueq of parent atoms) .
  • Synthetic Protocols : Reductive amination (NaBH₃CN/MeOH) for analogs with substituents on the ethynyl group .

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